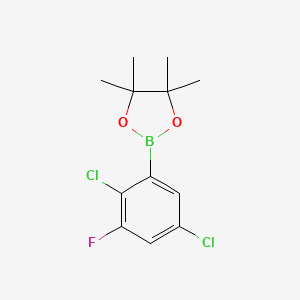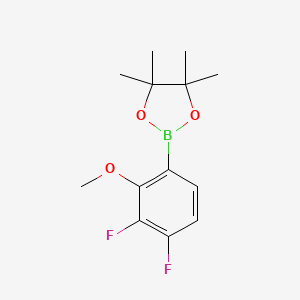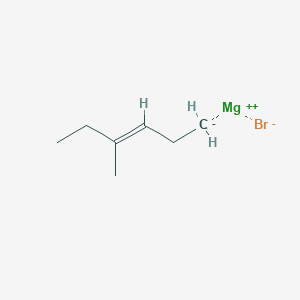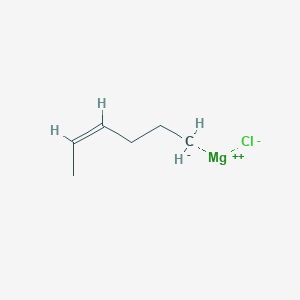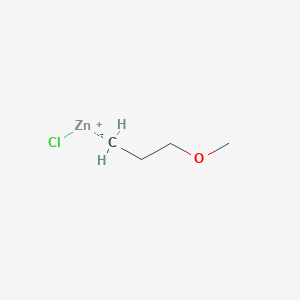
(3-Methoxypropyl)zinc chloride, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxypropyl)zinc chloride, 0.50 M in THF (also known as MPZnCl) is a reagent used in organic synthesis and laboratory experiments. MPZnCl is a milder, more selective and less toxic alternative to traditional zinc chloride reagents. It is a powerful catalyst in a variety of organic reactions, including aryl halide synthesis, Heck-Mizoroki coupling and Wittig reaction. This reagent can also be used to catalyze the formation of carbon-carbon bonds, and has been used to synthesize a variety of complex molecules.
科学的研究の応用
MPZnCl has been used in a variety of scientific research applications, including organic synthesis, catalysis, and polymerization. It has been used to synthesize a variety of complex molecules, including natural products, pharmaceuticals, and polymers. In addition, it has been used to catalyze the formation of carbon-carbon bonds, as well as to catalyze the Heck-Mizoroki coupling reaction.
作用機序
The mechanism of action of MPZnCl is not yet fully understood. It is believed to involve a combination of nucleophilic attack and transmetalation. The nucleophilic attack involves the formation of a zinc-carbon bond between the zinc and the organic substrate, while the transmetalation involves the transfer of the zinc from the organic substrate to the organic reagent.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPZnCl are not yet fully understood. However, it has been shown to be non-toxic and non-mutagenic in laboratory experiments. In addition, it has been shown to be non-irritating to skin and eyes, and does not cause any adverse effects when ingested.
実験室実験の利点と制限
The advantages of using MPZnCl in lab experiments include its milder, more selective and less toxic nature compared to traditional zinc chloride reagents. In addition, it has a high reaction rate and can be used to synthesize a variety of complex molecules. However, there are some limitations to using MPZnCl in lab experiments. For example, it is not as soluble in water as other reagents, and it can be difficult to remove from the reaction mixture.
将来の方向性
The potential future directions for MPZnCl include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis and catalysis. In addition, further research is needed to develop new methods for synthesizing MPZnCl, as well as to optimize its use in laboratory experiments. Finally, research should be conducted to investigate the potential for using MPZnCl in drug design and development.
合成法
MPZnCl can be synthesized by the reaction of 3-methoxypropylmagnesium chloride with zinc chloride in tetrahydrofuran (THF) at room temperature. The reaction is exothermic and the reaction rate is increased by adding a small amount of a Lewis acid, such as boron trifluoride etherate (BF3·OEt2). The product can be isolated by precipitation with methanol, and the yield is typically greater than 95%.
特性
IUPAC Name |
chlorozinc(1+);1-methoxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.ClH.Zn/c1-3-4-5-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZCDLVXXBOXBK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[CH2-].Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






